![molecular formula C12H15N2O4+ B1198912 3-Oxohexobarbital](/img/structure/B1198912.png)
3-Oxohexobarbital
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Overview
Description
3-oxohexobarbital is an organic cation that is 1,2,4,6-tetraoxohexahydropyrimidin-1-ium substituted by a cyclohex-1-en-1-yl group at position 5 and methyl groups at positions 3 and 5.
Scientific Research Applications
Enzyme Activity and Substrate Specificity
- Substrate Specificity and Enzymatic Function : 3-Oxohexobarbital serves as a substrate in enzyme activity studies. In particular, 3-Hydroxyhexobarbital dehydrogenase (3HBD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily, catalyzes the oxidation of 3-hydroxyhexobarbital into 3-oxohexobarbital. This enzyme exhibits broad substrate specificity for various quinones, ketones, aldehydes, including ketosteroids and prostaglandin D₂. 3HBD shows a high preference for NADP(H) over NAD(H), particularly in the reduction of 3-oxohexobarbital to 3-hydroxyhexobarbital. The enzyme's role in metabolism and protection against reactive carbonyl compounds is highlighted in this context (Endo et al., 2013).
Metabolic Pathways
- Hexobarbital Metabolism and Stereochemical Aspects : 3-Oxohexobarbital is a metabolite in the pathway of hexobarbital metabolism. Hexobarbital, when metabolized by cytochrome P450, leads to the formation of 3'-hydroxyhexobarbital, which is then converted to 3'-oxohexobarbital. This process involves stereoselective metabolism, with different enantiomers of hexobarbital transforming preferentially into distinct isomers of 3'-hydroxyhexobarbital and subsequently into 3'-oxohexobarbital. The study of these pathways provides insights into the stereoselective aspects of drug metabolism (Takenoshita & Toki, 2004).
properties
Product Name |
3-Oxohexobarbital |
---|---|
Molecular Formula |
C12H15N2O4+ |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-3-oxo-1,3-diazinan-3-ium-2,4,6-trione |
InChI |
InChI=1S/C12H15N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6H,3-5,7H2,1-2H3/q+1 |
InChI Key |
QRBUUDMCIOVDKY-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2 |
Canonical SMILES |
CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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